molecular formula C18H17NO8 B1680544 Resorufin beta-D-galactopyranoside CAS No. 95079-19-9

Resorufin beta-D-galactopyranoside

Cat. No.: B1680544
CAS No.: 95079-19-9
M. Wt: 375.3 g/mol
InChI Key: QULZFZMEBOATFS-DISONHOPSA-N
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Mechanism of Action

Target of Action

Resorufin galactopyranoside, also known as Resorufin beta-D-galactopyranoside, primarily targets the enzyme β-galactosidase (β-Gal) . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides, a key process in carbohydrate metabolism.

Mode of Action

Resorufin galactopyranoside acts as a fluorogenic substrate for β-galactosidase . When subjected to enzymatic cleavage mediated by β-galactosidase, the non-fluorescent compound is hydrolyzed to yield a fluorescent component known as resorufin . This transformation allows for the quantification of β-galactosidase activity.

Biochemical Pathways

The primary biochemical pathway involved in the action of Resorufin galactopyranoside is the hydrolysis of β-galactosides . This process is facilitated by β-galactosidase, which cleaves the β-galactosidic linkages in galactosides, glycoproteins, and glycolipids. The hydrolysis of Resorufin galactopyranoside by β-galactosidase yields resorufin, a fluorescent product .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The hydrolysis of Resorufin galactopyranoside by β-galactosidase results in the liberation of resorufin . Resorufin is a fluorescent compound, and its fluorescence can be measured to quantify β-galactosidase activity . This makes Resorufin galactopyranoside particularly useful in various applications such as enzyme assays and high-content screening systems .

Action Environment

The action of Resorufin galactopyranoside is influenced by various environmental factors. For instance, its storage conditions can impact its stability . It is recommended to store the compound in a freezer and protect it from light . Additionally, the pH and temperature of the reaction environment can affect the activity of β-galactosidase and, consequently, the hydrolysis of Resorufin galactopyranoside .

Biochemical Analysis

Biochemical Properties

Resorufin galactopyranoside plays a crucial role in biochemical reactions as a substrate for beta-galactosidase. Upon hydrolysis by beta-galactosidase, Resorufin galactopyranoside is converted into resorufin, a highly fluorescent compound. This reaction is widely used in enzyme-linked immunosorbent assays (ELISAs), flow cytometry, and high-content screening systems to measure beta-galactosidase activity . The interaction between Resorufin galactopyranoside and beta-galactosidase is specific and efficient, making it an ideal substrate for sensitive enzyme measurements.

Cellular Effects

Resorufin galactopyranoside influences various cellular processes by serving as a reporter molecule for beta-galactosidase activity. In cells expressing beta-galactosidase, the hydrolysis of Resorufin galactopyranoside leads to the production of fluorescent resorufin, which can be detected and quantified. This allows researchers to monitor gene expression, cell signaling pathways, and cellular metabolism in real-time . The use of Resorufin galactopyranoside in cellular assays provides valuable insights into the functional state of cells and their response to different stimuli.

Molecular Mechanism

The molecular mechanism of Resorufin galactopyranoside involves its enzymatic cleavage by beta-galactosidase. The enzyme recognizes and binds to the galactopyranoside moiety of Resorufin galactopyranoside, catalyzing the hydrolysis reaction that releases resorufin . This process is highly specific and efficient, resulting in a significant increase in fluorescence that can be measured to quantify beta-galactosidase activity. The binding interactions between Resorufin galactopyranoside and beta-galactosidase are critical for the accurate detection of enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Resorufin galactopyranoside can change over time due to factors such as stability and degradation. Resorufin galactopyranoside is generally stable when stored at -20°C and protected from light . Prolonged exposure to light or improper storage conditions can lead to degradation, reducing its effectiveness in biochemical assays. It is recommended to prepare and use solutions of Resorufin galactopyranoside on the same day to ensure optimal performance .

Dosage Effects in Animal Models

The effects of Resorufin galactopyranoside in animal models can vary with different dosages. At low doses, Resorufin galactopyranoside is effective in detecting beta-galactosidase activity without causing significant toxicity . At higher doses, there may be potential adverse effects, including cytotoxicity and interference with normal cellular functions. It is important to optimize the dosage of Resorufin galactopyranoside in animal studies to achieve accurate and reliable results while minimizing any toxic effects.

Metabolic Pathways

Resorufin galactopyranoside is involved in metabolic pathways related to the hydrolysis of glycosidic bonds. The primary enzyme responsible for its metabolism is beta-galactosidase, which cleaves the galactopyranoside moiety to release resorufin . This reaction is a key step in the metabolic pathway of Resorufin galactopyranoside, enabling its use as a reporter molecule in various biochemical assays. The interaction with beta-galactosidase is essential for the accurate detection and quantification of enzyme activity.

Transport and Distribution

Within cells and tissues, Resorufin galactopyranoside is transported and distributed based on its interactions with cellular components. The compound is taken up by cells and localized to regions where beta-galactosidase is expressed . The hydrolysis of Resorufin galactopyranoside by beta-galactosidase results in the release of fluorescent resorufin, which can be detected and measured. The distribution of Resorufin galactopyranoside within cells is influenced by factors such as enzyme expression levels and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of Resorufin galactopyranoside is determined by the presence of beta-galactosidase within specific cellular compartments. In cells expressing beta-galactosidase, Resorufin galactopyranoside is hydrolyzed to resorufin in the cytoplasm or other subcellular regions where the enzyme is active . The localization of Resorufin galactopyranoside and its hydrolysis product, resorufin, can be visualized using fluorescence microscopy, providing insights into the spatial distribution of enzyme activity within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Resorufin β-D-Galactopyranoside is synthesized through a single-step hydrolysis reaction . The compound is typically prepared by reacting resorufin with β-D-galactopyranosyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

In industrial settings, the production of Resorufin β-D-Galactopyranoside involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Properties

IUPAC Name

7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15+,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULZFZMEBOATFS-DISONHOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241747
Record name Resorufin galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95079-19-9
Record name Resorufin galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095079199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resorufin galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resorufin beta-D-galactopyranoside
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Resorufin beta-D-galactopyranoside
Customer
Q & A

Q1: How does RBG interact with β-galactosidase and what are the downstream effects?

A1: RBG acts as a substrate for β-galactosidase. The enzyme hydrolyzes the glycosidic bond in RBG, releasing the fluorescent product resorufin and galactose. [, , , , ] This increase in fluorescence intensity is directly proportional to the enzyme activity, enabling its quantification.

Q2: How is the fluorescence signal of resorufin advantageous in studying β-galactosidase activity compared to other detection methods?

A2: Utilizing RBG offers several benefits due to the fluorescent nature of resorufin:

  • High sensitivity: Fluorescence detection methods are generally very sensitive, allowing for the detection of even minute quantities of enzymatic activity. This was highlighted in a study where researchers achieved a detection limit of 1.5 x 10^-15 M of β-galactosidase using RBG and capillary electrophoresis with laser-induced fluorescence detection. []
  • Real-time monitoring: The fluorescence signal can be monitored in real-time, allowing for the study of enzyme kinetics and the determination of kinetic parameters like Km and kcat. [, ]
  • Multiplexing potential: Resorufin's distinct fluorescence spectrum facilitates its use in multiplexed assays, where multiple enzymes or analytes can be detected simultaneously. This potential was demonstrated by researchers who developed a spatially addressed hydrogel microarray containing different enzymes, including β-galactosidase using RBG as a substrate. []

Q3: What are some specific applications of RBG in research?

A3: RBG's unique properties make it a valuable tool in various research areas:

  • Enzyme assays: RBG is widely used to determine β-galactosidase activity in biological samples, enzyme purification studies, and screening for inhibitors. [, , , ]
  • Cellular assays: Researchers have developed single-cell assays to study β-galactosidase activity within individual Saccharomyces cerevisiae cells using RBG. [, ] This allows for the investigation of cellular heterogeneity and response to various stimuli.
  • Environmental monitoring: RBG has been applied in yeast estrogen screen (YES) assays to detect estrogen active compounds (EACs) in environmental samples, such as wastewater and hop extracts. [] The RBG-based planar YES assay offers a rapid screening tool for evaluating estrogenic activity in complex matrices.

Q4: Are there limitations associated with using RBG in experimental settings?

A4: While RBG is a valuable tool, certain limitations need consideration:

  • Substrate solubility: RBG exhibits limited solubility, which can affect accurate measurements at high substrate concentrations, potentially impacting the determination of kinetic parameters. []
  • Background fluorescence: Some biological samples or experimental matrices may exhibit inherent fluorescence that overlaps with resorufin's emission spectrum. [] This can complicate data analysis and necessitate appropriate controls and optimization strategies.

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